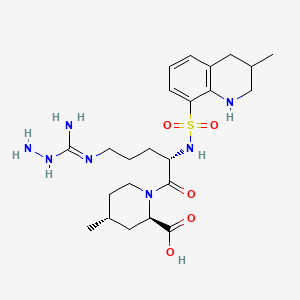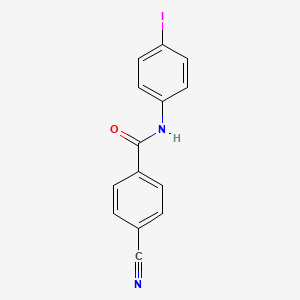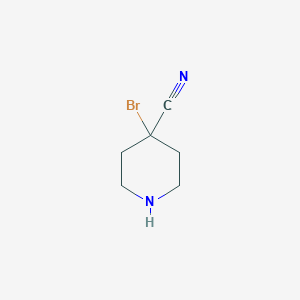
4-Bromopiperidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromopiperidine-4-carbonitrile is a chemical compound with the molecular formula C6H9BrN2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of both a bromine atom and a nitrile group in its structure makes it a versatile intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromopiperidine-4-carbonitrile typically involves the bromination of piperidine derivatives. One common method is the reaction of piperidine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled addition of bromine to avoid over-bromination .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in large-scale production .
化学反応の分析
Types of Reactions: 4-Bromopiperidine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding oximes or amides.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed:
Substitution: 4-Aminopiperidine derivatives.
Reduction: 4-Aminopiperidine.
Oxidation: Piperidine-4-carboxamide.
科学的研究の応用
4-Bromopiperidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Used in the development of bioactive molecules and enzyme inhibitors.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Employed in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 4-Bromopiperidine-4-carbonitrile is primarily based on its ability to interact with biological targets through its functional groups. The bromine atom can participate in halogen bonding, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
4-Bromopiperidine: Lacks the nitrile group, making it less versatile in certain synthetic applications.
4-Cyanopiperidine: Lacks the bromine atom, affecting its reactivity and interaction with biological targets.
4-Bromo-N-Cbz-piperidine: Contains a carbobenzyloxy group, which can be used for protecting the nitrogen atom during synthesis.
Uniqueness: 4-Bromopiperidine-4-carbonitrile stands out due to the presence of both bromine and nitrile groups, which provide unique reactivity and versatility in organic synthesis. This dual functionality allows for a broader range of chemical transformations and applications in various fields .
特性
分子式 |
C6H9BrN2 |
|---|---|
分子量 |
189.05 g/mol |
IUPAC名 |
4-bromopiperidine-4-carbonitrile |
InChI |
InChI=1S/C6H9BrN2/c7-6(5-8)1-3-9-4-2-6/h9H,1-4H2 |
InChIキー |
PZHWMLAGNDVBJK-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1(C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


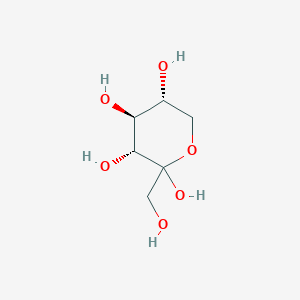
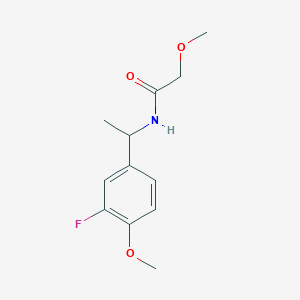

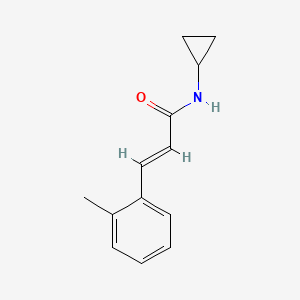
![3,3'-Diethoxy-[1,1'-biphenyl]-4,4'-dicarboxylicacid](/img/structure/B14901868.png)
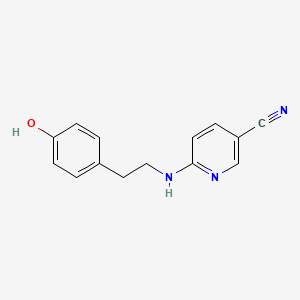

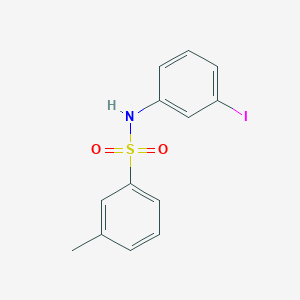
![N-(2-(cyclohex-1-en-1-yl)ethyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B14901884.png)


